molecular formula C16H20O5 B1350282 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid CAS No. 83883-26-5

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

Cat. No. B1350282
CAS RN: 83883-26-5
M. Wt: 292.33 g/mol
InChI Key: FLPSQLAEXYKMGQ-UHFFFAOYSA-N
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Description

“4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid” is a derivative of carboxylic acid and can be used as an intermediate in pharmaceutical synthesis1.



Synthesis Analysis

The synthesis of “4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid” can be achieved from “4-(6-HYDROXYHEXYLOXY)BENZOIC ACID” and "Acryloyl chloride"2.



Molecular Structure Analysis

The molecular formula of “4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid” is C16H20O5. It has an average mass of 292.327 Da and a monoisotopic mass of 292.131073 Da3.



Chemical Reactions Analysis

“4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid” can react to form “4-Methoxybenzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester” and "4-{[6-(Acryloyloxy)hexyl]oxy}phenyl-4-(hexyloxy)benzoate"45.



Physical And Chemical Properties Analysis

“4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid” has a melting point of 92-93 °C and a predicted boiling point of 446.9±25.0 °C. Its predicted density is 1.139±0.06 g/cm326.


Scientific Research Applications

1. Microfluidic Synthesis of Actuating Microparticles

  • Application Summary : This compound is used in the synthesis of actuating microparticles based on a liquid crystalline main-chain elastomer (LCE). These microparticles can change shape during the thermal-initiated phase transition of the LCE .
  • Methods of Application : The synthesis is carried out in a capillary-based co-flow microreactor by photo-initiated thiol-ene click chemistry of a liquid crystalline monomer mixture .
  • Results or Outcomes : The microparticles exhibit a deformation from a spherical to a rod-like shape during the thermal-initiated phase transition of the LCE, at which the particles’ aspect ratio is almost doubled .

2. Electro-optic Performances of Polymer-Stabilized Blue Phase Liquid Crystals

  • Application Summary : This compound is used in the synthesis of a novel mono-functional acrylate monomer. The effect of the new monomer on blue phase liquid crystal stabilization and electro-optical properties was investigated .
  • Methods of Application : The temperature range of blue phase samples was widened over 50°C including room temperature through the use of polymer stabilization .
  • Results or Outcomes : Lower driving voltage (69.8 V), lower hysteresis (3.9%), lower response time (0.468 ms), and higher Kerr constant (9.4 nm/V^2) were obtained by optimizing the concentration of different composites .

3. Pharmaceuticals and Pesticides Intermediates

  • Application Summary : This compound is used as an intermediate in the synthesis of pharmaceuticals and pesticides .
  • Methods of Application : The specific methods of application can vary widely depending on the particular pharmaceutical or pesticide being synthesized .
  • Results or Outcomes : The use of this compound as an intermediate can lead to the production of a wide variety of pharmaceuticals and pesticides .

4. Medical Synthesis Intermediate

  • Application Summary : This compound is used as a synthesis intermediate in medical chemistry .
  • Methods of Application : The specific methods of application can vary widely depending on the particular medical compound being synthesized .
  • Results or Outcomes : The use of this compound as an intermediate can lead to the production of a wide variety of medical compounds .

5. Synthesis of Liquid Crystalline Elastomer

  • Application Summary : This compound is used in the synthesis of a liquid crystalline main-chain elastomer (LCE). The LCE is capable of performing a reversible macroscopic shape change during the phase transition of the liquid crystalline state .
  • Methods of Application : The synthesis is carried out by photo-initiated thiol-ene click chemistry of a liquid crystalline monomer mixture .
  • Results or Outcomes : The microparticles exhibit a deformation from a spherical to a rod-like shape during the thermal-initiated phase transition of the LCE, at which the particles’ aspect ratio is almost doubled .

6. Intermediate for Pharmaceuticals and Pesticides

  • Application Summary : This compound is used as an intermediate in the synthesis of pharmaceuticals and pesticides .
  • Methods of Application : The specific methods of application can vary widely depending on the particular pharmaceutical or pesticide being synthesized .
  • Results or Outcomes : The use of this compound as an intermediate can lead to the production of a wide variety of pharmaceuticals and pesticides .

Safety And Hazards

Exposure to “4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid” should be avoided as it can cause skin and eye irritation. In case of contact, wash thoroughly with plenty of water. If irritation persists, seek medical advice78.


Future Directions

The exact future directions for “4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid” are not specified in the search results.


Please note that this information is based on the available resources and may not be fully comprehensive.


properties

IUPAC Name

4-(6-prop-2-enoyloxyhexoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-2-15(17)21-12-6-4-3-5-11-20-14-9-7-13(8-10-14)16(18)19/h2,7-10H,1,3-6,11-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPSQLAEXYKMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

122408-80-4
Record name Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122408-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30395395
Record name 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

CAS RN

83883-26-5
Record name 4-[[6-[(1-Oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83883-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 2 liter three-necked round-bottomed flask, fitted with a mechanical stirrer, dropping funnel, and ground glass stopper, were charged 4-(6'-acryloyloxyhexyloxy)benzaldehyde (from Example 12) (22 grams; 0.1 mole), tertiary-butyl alcohol (500 mL), and 2-methyl-2-butene (available from Aldrich Chemical Co., Milwaukee, Wis.) (232 grams; 3 moles). The reaction mixture was stirred at room temperature. Over two hours, a solution of sodium chlorite (available from Aldrich Chemical Co., Milwaukee, Wis.) (65 grams; 0.7 mole) and sodium phosphate, monobasic monohydrate (available from Aldrich Chemical Co., Milwaukee, Wis.) (75 grams; 0.5 mole) in water (300 mL) was added. The reaction mixture was stirred for 12 hours at ambient temperature at which time the organic solvents were concentrated by rotary evaporator. The residue was then dissolved in diethyl ether (500 mL) and the mixture was made acidic (pH~2) by addition of 4N HCl. The mixture was poured into a separatory funnel and the organic layer was processed. The residue was recrystallized from ethanol. Spectral analysis confirmed the presence of 4-(6'-acryloyloxyhexyloxy)benzoic acid. The crystals weighed 15 grams which represents a 65 percent yield based on starting material.
Name
4-(6'-acryloyloxyhexyloxy)benzaldehyde
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
232 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monohydrate
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

90.1 g of acrylic acid (1.25 mol), 29.8 g of 4-(6-hydroxyhexyloxy)benzoic acid, 4.5 g of hydroquinone, 4.5 g of p-toluenesulfonic acid and 300 ml of chloroform were placed in a sulfonation flask having a stirrer, water separator and reflux condenser. The mixture was heated to reflux for about 20 hours and then treated with a solution of 3.25 g of sodium acetate trihydrate in 10 ml of water. The chloroform and the excess acrylic acid were subsequently distilled off on a rotary evaporator. The residue was taken up in 1.5 1 of chloroform. The mixture was stirred for 2 hours and then filtered. The filtrate was washed three times with 200 ml of water each time, dried over sodium sulfate, filtered and concentrated. The residue was dissolved in 500 ml of toluene and the solution was again filtered. The filtrate was cooled to 4° C. for 12 hours and then to -20° C. for a further 12 hours. The crystalline product obtained was removed by filtration under suction, washed twice with cold toluene and again recrystallized from 400 ml of toluene. After drying at 60° C./40 mbar there were obtained 29.2 g of 4-(6-acrylyloxyhexyloxy)benzoic acid with m.p. (C-N) 92° C. and cl.p. (N-I) 110° C.
Quantity
90.1 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

4.8 g of 4-(6-hydroxyhexyloxy)benzoic acid and 5.8 g of acrylic acid were heat-refluxed for 40 hours together with 1 ml of sulfuric acid in the presence of hydroquinone in benzene, followed by distilling-off of the solvent and recrystallization to obtain 3.2 g of the product. (Yield: 55 %)
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
55%

Synthesis routes and methods IV

Procedure details

In a 500 ml three-necked flask were placed 33.2 g of p-hydroxybenzoic acid, 54.3 g of 6-bromohexanol, 41.5 g of potassium carbonate and 200 ml of N,N-dimethylacetamide, and were vigorously stirred at 120° C. for 5 hours with a mechanical stirrer. After the obtained reaction mixture was cooled, it was poured in 200 ml of water, and the mixture was extracted with 500 ml of ethyl acetate, and then the extract was washed with two portions of 100 ml of water. The obtained extract was dried by mixing with anhydrous magnesium sulfate and filtered. The filtrate was concentrated by evaporating the solvent in vacuo, and the resultant residue was dissolved in 100 ml of methanol. Then, a methanol solution (20 ml) containing potassium hydroxide of 16.8 g was dropwise added to the methanol solution and heated under reflux for 2 hour. The resultant reaction mixture was cooled, the precipitated crystals were filtered, and the residue was dissolved in 1 liter of water. 25.7 ml of concentrated hydrochloric acid was added to the solution, and the precipitated crystals were filtered and washed with water. The residue was dried to obtain the 4-(6-hydroxyhexyloxy)benzoic acid of 61.5 g (yield: 86%).
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
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4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
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4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
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4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
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4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
Reactant of Route 6
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4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

Citations

For This Compound
53
Citations
RAM Hikmet, J Lub, AJW Tol - Macromolecules, 1995 - ACS Publications
Three isomeric liquid crystal (LC) acrylates l, 4-bis ((4-((6-(acryloyloxy) hexyl) oxy) benzoyl)-oxy (benzene,((6-(acryloyloxy) hexyl) oxy)-4-((4-((4-((6-(acryloyloxy) hexyl) oxy) benzoyl) oxy…
Number of citations: 82 pubs.acs.org
X Yang, H Yang, M Su, J Zhao, X Meng, X Hu… - Solar …, 2022 - Wiley Online Library
The control of crystallization and printability of large‐area perovskite layers is crucial to facilitating their commercial development in flexible electronics. Considering the benefits of the …
Number of citations: 5 onlinelibrary.wiley.com
NA Nikonorova, EB Barmatov… - Macromolecular …, 2005 - Wiley Online Library
Two sets of side‐chain, liquid‐crystalline ionomers based on copolymers of butyl acrylate and 4‐{[6‐(acryloyloxy)hexyl]oxy}benzoic acid containing 2.5–20 mol‐% of lithium or rubidium …
Number of citations: 3 onlinelibrary.wiley.com
Y Ye, R He, E Oh, SW Kang, SH Lee, XD Li… - Macromolecular …, 2020 - Springer
We designed and synthesized new smectic liquid crystalline monomers containing photopolymerizable acrylate groups and a mesogenic core unit composed of two benzene rings, one …
Number of citations: 4 link.springer.com
M Hu, J Li, N Avci - Brazilian Journal of Physics, 2020 - Springer
We synthesized one novel mono-functional acrylate monomer. The effect of the new monomer on blue phase liquid crystal stabilization and electro-optical properties was investigated …
Number of citations: 1 link.springer.com
AH Gelebart, D Jan Mulder, M Varga, A Konya… - Nature, 2017 - nature.com
Oscillating materials 1 , 2 , 3 , 4 that adapt their shapes in response to external stimuli are of interest for emerging applications in medicine and robotics. For example, liquid-crystal …
Number of citations: 757 www.nature.com
SJA Houben, SA Van Merwijk… - … Applied Materials & …, 2021 - ACS Publications
Bottom-up methods for the fabrication of nanoporous polymer membranes have numerous advantages. However, it remains challenging to fabricate nanoporous membranes that are …
Number of citations: 15 pubs.acs.org
J He, S Liu, G Gao, M Sakai, M Hara… - Advanced Optical …, 2023 - Wiley Online Library
Cholesteric liquid crystals (CLCs) are becoming increasingly popular due to their unique chiral structural color. Unlike ordinary CLCs materials, CLCs particles exhibit angle‐…
Number of citations: 0 onlinelibrary.wiley.com
R Plamont, F Lancia, A Ryabchun - Liquid crystals, 2020 - Taylor & Francis
Transparency and stability to UV light are important and desirable properties for modern tunable optical elements and active soft robots. A library of novel reactive mesogens for liquid …
Number of citations: 3 www.tandfonline.com
SJA Houben, SJD Lugger, RJH van Raak… - ACS Applied Polymer …, 2022 - ACS Publications
Soft polymer actuators have myriad applications and have therefore gained considerable attention in recent years. However, it remains challenging to prepare soft actuators with …
Number of citations: 14 pubs.acs.org

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